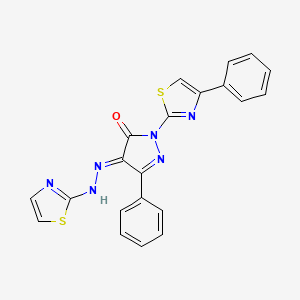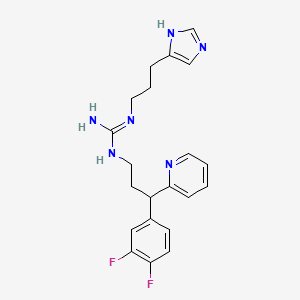
Guanidine, N-(3-(3,4-difluorophenyl)-3-(2-pyridinyl)propyl)-N'-(3-(1H-imidazol-4-yl)propyl)-
Descripción general
Descripción
BU-E 75 is a histamine H2 agonist.
Aplicaciones Científicas De Investigación
Histamine H4 Receptor Agonists
Guanidine derivatives, specifically N(G)-acylated imidazolylpropylguanidines, have been identified as potent histamine H4 receptor agonists. Notably, certain guanidine compounds, such as N(1)-Acetyl-N(2)-[3-(1H-imidazol-4-yl)propyl]guanidine (UR-PI288), have demonstrated high potency and selectivity for the human histamine H4 receptor (hH4R). These compounds are significant due to their potential therapeutic applications in treating conditions related to histamine H4 receptor activities (Igel et al., 2009).
Antidiabetic Agents
A series of guanidine derivatives, specifically substituted N-(thieno[2,3-b]pyridin-3-yl)-guanidine, N-(1H-pyrrolo[2,3-b]pyridin-3-yl)-guanidine, and N-(1H-indol-3-yl)-guanidine, have been developed as novel antidiabetic agents. These compounds have shown promising results in in vitro glucose-dependent insulinotropic activities, indicating their potential in managing diabetes (Bahekar et al., 2007).
Phosphodiesterase Inhibition and Antimicrobial Activities
Guanidine derivatives have also been found to have significant phosphodiesterase (PDE) inhibition properties and exhibit antimicrobial activities. The development and evaluation of these compounds open new avenues for therapeutic interventions in diseases requiring PDE inhibition or antimicrobial treatment (Bukhari et al., 2013).
Guanidine as Bioisosteres
Guanidine derivatives have been studied as bioisosteres, where acylguanidines are considered as replacements for guanidines. These compounds exhibit enhanced pharmacokinetics, including improved absorption and central nervous system (CNS) penetration. Acylguanidines have shown potential as histamine H2 receptor agonists and have been detected in the brain, indicating their ability to cross the blood-brain barrier (Ghorai et al., 2008).
Propiedades
IUPAC Name |
1-[3-(3,4-difluorophenyl)-3-pyridin-2-ylpropyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N6/c22-18-7-6-15(12-19(18)23)17(20-5-1-2-9-26-20)8-11-28-21(24)27-10-3-4-16-13-25-14-29-16/h1-2,5-7,9,12-14,17H,3-4,8,10-11H2,(H,25,29)(H3,24,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUPJEZTXBUHGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CCNC(=NCCCC2=CN=CN2)N)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30921451 | |
| Record name | N-[3-(3,4-Difluorophenyl)-3-(pyridin-2-yl)propyl]-N'-[3-(1H-imidazol-5-yl)propyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30921451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanidine, N-(3-(3,4-difluorophenyl)-3-(2-pyridinyl)propyl)-N'-(3-(1H-imidazol-4-yl)propyl)- | |
CAS RN |
114667-74-2 | |
| Record name | BU-E 75 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114667742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(3,4-Difluorophenyl)-3-(pyridin-2-yl)propyl]-N'-[3-(1H-imidazol-5-yl)propyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30921451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of BU-E 75?
A1: BU-E 75 is a potent histamine H2-receptor agonist with additional H1-antagonistic properties. [] This means it activates the H2-receptor while blocking the H1-receptor. This dual activity profile makes it particularly interesting for research on conditions like endotoxic shock.
Q2: What is the significance of H2-agonism and H1-antagonism in endotoxic shock?
A2: While histamine release is often considered detrimental in endotoxic shock, research suggests a more nuanced role. Studies show that H2-antagonists worsen survival rates in rat models of endotoxic shock. [] Conversely, BU-E 75, with its H2-agonistic and H1-antagonistic profile, demonstrated a dose-dependent increase in survival rates in the same model. [] This suggests a potential therapeutic benefit for compounds with this unique pharmacological profile.
Q3: Are there other compounds similar to BU-E 75 in development?
A3: Yes, research exploring the therapeutic potential of H2-agonists in congestive heart failure has led to the development of compounds like BU-E-76 and arpromidine (BU-E-50). [] These compounds, alongside impromidine, a known potent H2-agonist, are being investigated for their hemodynamic effects. [, , ] The development of such compounds highlights the growing interest in exploring the therapeutic applications of H2-receptor modulation.
Q4: What is the structure-activity relationship for BU-E 75 and its analogues?
A4: While specific structure-activity relationship (SAR) data for BU-E 75 is limited in the provided abstracts, research on histamine H2-agonists suggests that modifications to the imidazole ring and its substituents can significantly impact their activity and potency. [] Further research is needed to understand the precise SAR for BU-E 75 and optimize its structure for desired therapeutic outcomes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1667949.png)
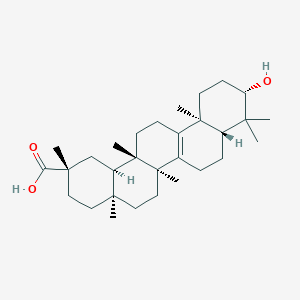
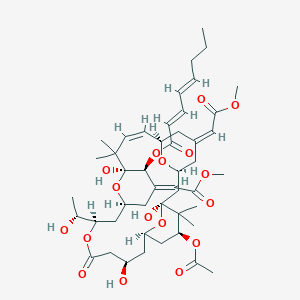



![2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol](/img/structure/B1667962.png)

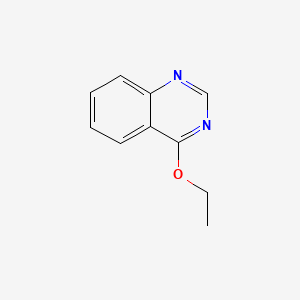

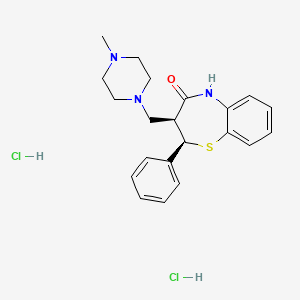
![N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide](/img/structure/B1667967.png)
![N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxy-formamidine](/img/structure/B1667968.png)
